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Executive Summary

The Adeno-Associated Virus serotype 2 (AAV2) capsid is a sophisticated protein shell that is
central to the vector's utility in gene therapy. Its surface epitopes govern critical interactions
with the host, including cell surface receptor binding, which dictates tissue tropism, and
recognition by the immune system, which can lead to neutralization. Understanding the precise
structure and function of these epitopes is paramount for designing vectors with enhanced
efficacy, specificity, and the ability to evade pre-existing immunity. This guide provides a
detailed examination of the AAV2 capsid, its key functional epitopes, the pathways it exploits for
cell entry, and the experimental methodologies used for its characterization.

AAV2 Capsid Architecture

The AAV2 capsid is a non-enveloped, T=1 icosahedral structure approximately 25 nm in
diameter. It is assembled from 60 individual capsid proteins (Viral Proteins, or VPS) in a
stoichiometric ratio of approximately 1:1:10 of VP1, VP2, and VP3.[1] These three proteins are
encoded by a single cap gene and share a common C-terminal sequence, with VP1 and VP2
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containing additional N-terminal extensions. The VP3 protein forms the fundamental structural
backbone of the capsid.

Key topological features of the capsid surface, which are formed by loops connecting a core [3-
barrel structure, include:

Threefold Protrusions: Prominent spikes surrounding the icosahedral threefold axes of
symmetry. These are major sites for both receptor binding and antibody neutralization.[1]

o Twofold Depressions: Dimple-like structures located at the twofold symmetry axes.

o Fivefold Axes: Channels at the fivefold symmetry axes that are implicated in genome
packaging and externalization of the VP1 N-terminus.[2]

» Variable Regions (VRs): The surface loops exhibit significant sequence and structural
variation between different AAV serotypes. For AAV2, nine principal variable regions (VR-I
through VR-1X) have been identified, and these regions collectively define the functional
epitopes of the capsid.[1][3]

Key Functional Epitopes of the AAV2 Capsid

The surface-exposed epitopes, primarily located on the variable regions, mediate the vector's
interaction with the host environment. These can be broadly categorized into receptor-binding
epitopes and antibody-neutralizing epitopes.

Receptor Binding Epitopes and Cellular Entry

AAV?2 transduction is a multi-step process initiated by the binding of capsid epitopes to cell
surface receptors. This interaction is hierarchical, involving a primary attachment receptor and
an essential entry receptor.

o Primary Receptor: Heparan Sulfate Proteoglycan (HSPG) AAV2 exhibits broad tropism partly
due to its use of the ubiquitous HSPG as its primary attachment receptor.[4] The binding is
an electrostatic interaction mediated by a cluster of positively charged amino acids on the
capsid surface.
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o Structure: The HSPG binding motif is located on the threefold protrusion. Key residues,
including Arginine (R) 484, R487, K532, R585, and R588, form a basic patch essential for
this interaction.[5] Mutating R585 and R588 is a common strategy to ablate HSPG binding.

[5]

o Function: This initial, lower-affinity binding concentrates virions on the cell surface,
facilitating the subsequent engagement with the high-affinity entry receptor. The HSPG
binding domain has also been implicated in directing the activation of T cells against the
capsid.[2]

o Essential Entry Receptor: AAV Receptor (AAVR) Following HSPG attachment, AAV2
engages the transmembrane protein AAVR (also known as KIAA0319L), which is essential
for internalization.[6][7]

o Structure: AAV2 binds specifically to the second immunoglobulin-like polycystic kidney
disease (PKD2) domain of the AAVR ectodomain.[6][8][9][10] The binding footprint lies on
the plateau of the threefold spike and involves residues from several variable regions of
two adjacent VP monomers.[6][11]

o Function: This high-affinity interaction triggers receptor-mediated endocytosis, primarily
through a clathrin-independent pathway, and subsequent intracellular trafficking of the
vector through the Golgi apparatus en route to the nucleus.[12]

Antibody Neutralization Epitopes

A significant challenge for AAV gene therapy is pre-existing immunity, with a large fraction of
the human population possessing neutralizing antibodies (NAbs) against AAV2.[13] These
antibodies bind to conformational epitopes on the capsid surface, sterically hindering receptor
interaction or subsequent steps in the infection process.

e Location: The majority of neutralizing epitopes are conformational and are located on and
around the prominent threefold protrusions, overlapping significantly with receptor-binding
sites.[14][15]

o Key Neutralizing Monoclonal Antibodies (mAbs):
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o A20: This well-characterized mAb recognizes a complex conformational epitope formed by
residues from multiple variable regions (including VR-I, VR-III, VR-1V, and VR-VIII) that are
brought together in the assembled capsid.[16][17] A20 neutralizes infection at a post-
attachment step, suggesting it interferes with conformational changes or interactions
required for internalization or trafficking.[18][19]

o C37-B: This mAb also binds to the threefold spike but its epitope is distinct from A20. C37-
B directly inhibits AAV2 binding to cells, indicating that its epitope likely overlaps with the
HSPG or AAVR binding sites, thereby blocking the initial steps of infection.[12][18][19]

Quantitative Data on AAV2 Capsid Interactions

Quantifying the binding affinities and neutralization potency is crucial for comparing vector
variants and predicting in vivo performance. Data is often presented as equilibrium dissociation
constants (Kd), half-maximal inhibitory concentrations (IC50), or neutralizing titers (NT50).
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Note: Specific Kd values for AAV-antibody interactions are highly dependent on the specific

antibody and assay conditions and are not consistently reported across the literature. The table

reflects functionally relevant quantitative measures.

Visualizing AAV2 Structure-Function Relationships

Diagrams generated using Graphviz DOT language illustrate key pathways and workflows.

AAV2 Cellular Entry and Trafficking Pathway

© 2026 BenchChem. All rights reserved.

5/14

Tech Support


https://journals.asm.org/doi/10.1128/jvi.02440-20
https://communities.springernature.com/posts/knowing-the-receptor-recognition-of-adeno-associated-virus-2-at-atomic-level
https://pmc.ncbi.nlm.nih.gov/articles/PMC9278096/
https://www.researchgate.net/publication/331029417_Adeno-associated_virus_2_bound_to_its_cellular_receptor_AAVR
https://pmc.ncbi.nlm.nih.gov/articles/PMC6317305/
https://journals.asm.org/doi/10.1128/jvi.74.19.9281-9293.2000
https://journals.asm.org/doi/10.1128/jvi.74.19.9281-9293.2000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598075?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Intracellular Cytoplasm

Extracellular Space Cell Membrane

HSPG Receptor h
(Primary Attachment)

1. Low-affinity 2. Transfer to
attachment igh-affinity receptor

AAVR Receptor

||||| Entry)

Click to download full resolution via product page

Caption: Workflow of AAV2 cellular entry from receptor binding to nuclear delivery.

Logical Relationship of Capsid Epitopes
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Caption: Interplay between capsid epitopes, receptor binding, and immune neutralization.

Key Experimental Protocols

Detailed methodologies are essential for the study and manipulation of AAV2 capsids.
Epitope Mapping via Peptide Scanning (Pepscan) ELISA
This method identifies linear epitopes recognized by antibodies.

o Peptide Synthesis: Synthesize overlapping 15-mer peptides that span the entire AAV2 VP
protein sequence.
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ELISA Plate Coating: Covalently link or passively adsorb the synthesized peptides to the
wells of a 96-well ELISA plate.

Blocking: Block non-specific binding sites in the wells using a suitable blocking buffer (e.qg.,
5% non-fat milk or BSA in PBS-T) for 1-2 hours at room temperature.

Antibody Incubation: Add the primary antibody (e.g., purified monoclonal antibody or diluted
serum) to the wells and incubate for 1-2 hours at room temperature to allow binding to
peptide epitopes.

Washing: Wash the plates 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to
remove unbound primary antibody.

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary
antibody that recognizes the primary antibody isotype. Incubate for 1 hour at room
temperature.

Washing: Repeat the washing step to remove unbound secondary antibody.

Detection: Add a chromogenic substrate for HRP (e.g., TMB). The color change is
proportional to the amount of bound antibody. Stop the reaction with an acid solution (e.g.,
2N H2S0a).

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Peptides
showing a significantly higher signal compared to the background are identified as linear
epitopes.

AAV2 Capsid Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes to study epitope function.

o Plasmid Template: Use a plasmid containing the AAV2 cap gene (e.g., a pAAV helper
plasmid) as the template.

e Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in
length. The primers should contain the desired mutation in the center, flanked by 10-15
bases of correct sequence on both sides.
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» PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) to amplify
the entire plasmid. The reaction generates nicked, circular strands of the mutated plasmid.

o Typical Cycling Conditions:
= Initial Denaturation: 95°C for 2 minutes.
» 18-25 Cycles:
» Denaturation: 95°C for 30 seconds.
= Annealing: 55-60°C for 1 minute.
» Extension: 68°C for 1 minute per kb of plasmid length.
» Final Extension: 68°C for 7 minutes.

o Template Digestion: Digest the PCR product with the Dpnl restriction enzyme for 1-2 hours
at 37°C. Dpnl specifically cleaves the methylated parental DNA template, leaving the newly
synthesized, unmethylated mutant plasmid intact.

o Transformation: Transform the Dpnli-treated DNA into highly competent E. coli cells. The
nicks in the plasmid are repaired by the bacterial host.

e Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and screen for
the mutation using restriction digest (if a site was added/removed) or direct DNA sequencing
to confirm the desired change and verify the integrity of the entire gene.

In Vitro Neutralizing Antibody (NAb) Assay

This cell-based assay quantifies the ability of antibodies in a sample to inhibit AAV transduction.

e Cell Plating: Seed a permissive cell line (e.g., HEK293 or HeLa) in a 96-well plate at a
density that will result in ~70-80% confluency on the day of transduction.

e Serum Dilution: Prepare serial dilutions of the test serum (or purified antibody) in cell culture
medium. A negative control (no serum) and a positive control (serum with known high NAb
titer) should be included.
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 Virus-Antibody Incubation: Mix a fixed amount of a reporter AAV vector (e.g., AAV2-GFP or
AAV2-Luciferase) with each serum dilution. Incubate the mixture at 37°C for 1-2 hours to
allow antibodies to bind to the virus.

e Transduction: Remove the culture medium from the plated cells and add the virus-serum
mixtures to the wells.

 Incubation: Incubate the plates at 37°C for 48-72 hours to allow for viral entry, uncoating, and
transgene expression.

o Quantification of Transgene Expression:

o For AAV-GFP: Measure the percentage of GFP-positive cells using flow cytometry or
qguantify the fluorescence intensity with a plate reader.

o For AAV-Luciferase: Lyse the cells and measure luciferase activity using a luminometer
after adding the appropriate substrate.

o Data Analysis: Plot the transgene expression level against the reciprocal of the serum
dilution. The neutralizing titer (NT50) is defined as the serum dilution that causes a 50%
reduction in transduction compared to the no-serum control.

Workflow for Cryo-Electron Microscopy (Cryo-EM) of
AAV Capsids
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Caption: Standard workflow for determining the 3D structure of AAV capsids via Cryo-EM.

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b15598075/docs?utm_src=pdf-body-img#aav2-capsid-epitope-structure-and-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598075?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. journals.asm.org [journals.asm.org]
e 2. sites.bu.edu [sites.bu.edu]
e 3. creative-biostructure.com [creative-biostructure.com]

* 4. Membrane-Associated Heparan Sulfate Proteoglycan Is a Receptor for Adeno-Associated
Virus Type 2 Virions - PMC [pmc.ncbi.nlm.nih.gov]

¢ 5. journals.asm.org [journals.asm.org]
¢ 6. communities.springernature.com [communities.springernature.com]
o 7. discovery.researcher.life [discovery.researcher.life]

¢ 8. Adeno-Associated Virus Receptor-Binding: Flexible Domains and Alternative
Conformations through Cryo-Electron Tomography of Adeno-Associated Virus 2 (AAV2) and
AAV5 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

e 9. Structure of the gene therapy vector, adeno-associated virus with its cell receptor, AAVR |
eLife [elifesciences.org]

e 10. Adeno-associated Virus (AAV) Serotypes Have Distinctive... - CiteAb [citeab.com]
e 11. researchgate.net [researchgate.net]

e 12. Adeno-associated virus receptor complexes and implications for adeno-associated virus
immune neutralization - PMC [pmc.ncbi.nim.nih.gov]

e 13. pubs.acs.org [pubs.acs.org]

e 14. Epitope Mapping of Human Anti-Adeno-Associated Virus Type 2 Neutralizing Antibodies:
Implications for Gene Therapy and Virus Structure - PMC [pmc.ncbi.nlm.nih.gov]

e 15. journals.asm.org [journals.asm.org]

¢ 16. Structurally Mapping the Diverse Phenotype of Adeno-Associated Virus Serotype 4 -
PMC [pmc.ncbi.nim.nih.gov]

e 17. AAV2 [us.progen.com]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b15598075?utm_src=pdf-custom-synthesis#bc-rfq
https://journals.asm.org/doi/10.1128/jvi.00622-13
https://sites.bu.edu/chenlab/files/2014/01/56_Vandenberghe_NatMedicine2006.pdf
https://www.creative-biostructure.com/resource-cryo-em-aav-characterization.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC124624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC124624/
https://journals.asm.org/doi/10.1128/jvi.02440-20
https://communities.springernature.com/posts/knowing-the-receptor-recognition-of-adeno-associated-virus-2-at-atomic-level
https://discovery.researcher.life/article/an-essential-receptor-for-adeno-associated-virus-infection/352b7787a56d3ab9918f11dade1f43fe
https://pmc.ncbi.nlm.nih.gov/articles/PMC9278096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9278096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9278096/
https://elifesciences.org/articles/44707
https://elifesciences.org/articles/44707
https://www.citeab.com/publication/2545504-28679762-adeno-associated-virus-aav-serotypes-have-distinc
https://www.researchgate.net/publication/331029417_Adeno-associated_virus_2_bound_to_its_cellular_receptor_AAVR
https://pmc.ncbi.nlm.nih.gov/articles/PMC9950413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9950413/
https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00936
https://pmc.ncbi.nlm.nih.gov/articles/PMC111652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC111652/
https://journals.asm.org/doi/pdf/10.1128/jvi.74.4.1761-1766.2000
https://pmc.ncbi.nlm.nih.gov/articles/PMC1642620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1642620/
https://us.progen.com/Products/AAV/AAV-Antibodies/AAV-Particle-Antibodies/AAV2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598075?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 18. journals.asm.org [journals.asm.org]
e 19. researchgate.net [researchgate.net]

e 20. Rapid AAV-Neutralizing Antibody Determination with a Cell-Binding Assay - PMC
[pmc.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [AAV2 capsid epitope structure and function].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598075/docs#aav2-capsid-epitope-structure-and-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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